Spectinomicina dihidrocloruro pentahidratada

Descripción general

Descripción

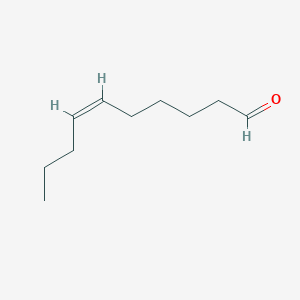

El hidrocloruro de spectinomicina es un antibiótico aminociclitol derivado de la bacteria Streptomyces spectabilis. Se utiliza principalmente para tratar infecciones causadas por bacterias gramnegativas, particularmente Neisseria gonorrhoeae, el agente causante de la gonorrea . El hidrocloruro de spectinomicina es conocido por su capacidad de inhibir la síntesis de proteínas en las células bacterianas, lo que lo convierte en un agente bacteriostático eficaz .

Aplicaciones Científicas De Investigación

El hidrocloruro de spectinomicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El hidrocloruro de spectinomicina ejerce sus efectos uniéndose a la subunidad 30S del ribosoma bacteriano. Esta unión inhibe la síntesis de proteínas al evitar la elongación de la cadena peptídica, lo que finalmente lleva a la muerte de las células bacterianas . El compuesto es bacteriostático, lo que significa que inhibe el crecimiento y la reproducción de las bacterias en lugar de matarlas directamente .

Compuestos Similares:

Gentamicina: Otro antibiótico aminoglucósido que inhibe la síntesis de proteínas pero tiene un espectro de actividad más amplio.

Estreptomicina: Similar a la spectinomicina, se une a la subunidad ribosómica 30S pero se utiliza para tratar la tuberculosis.

Kanamicina: Un antibiótico aminoglucósido con un mecanismo de acción similar pero diferentes aplicaciones clínicas.

Singularidad: El hidrocloruro de spectinomicina es único en su uso específico para tratar la gonorrea, especialmente en pacientes que son alérgicos a la penicilina. Su naturaleza bacteriostática y su unión específica a la subunidad ribosómica 30S lo distinguen de otros antibióticos .

Análisis Bioquímico

Biochemical Properties

Spectinomycin Dihydrochloride Pentahydrate acts by selectively targeting the bacterial ribosome and interrupting protein synthesis . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation, leading to bacterial cell death . It has been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervicitis .

Cellular Effects

Spectinomycin Dihydrochloride Pentahydrate has been shown to be active against most strains of Neisseria gonorrhoeae . It is bactericidal in its action, meaning it kills bacteria rather than merely inhibiting their growth . It is used in cell culture applications and can be used to select for resistant bacteria and plant cells .

Molecular Mechanism

The molecular mechanism of action of Spectinomycin Dihydrochloride Pentahydrate involves inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, Spectinomycin Dihydrochloride Pentahydrate is used in cell culture applications . It is recommended for use in cell culture applications at 7.5-20 mg/L . The solubility of Spectinomycin Dihydrochloride Pentahydrate increases with the rise in temperature and initial methanol composition of binary solvents .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, Spectinomycin Dihydrochloride Pentahydrate is known to be used in the treatment of bacterial infections in humans and animals .

Metabolic Pathways

Specific information on the metabolic pathways that Spectinomycin Dihydrochloride Pentahydrate is involved in was not found in the search results. It is known that it acts by inhibiting protein synthesis in the bacterial cell .

Transport and Distribution

It is soluble in water, methanol, propyleneglycol; very soluble benzene, chloroform, ethanol and acetone , which may influence its distribution.

Subcellular Localization

Specific information on the subcellular localization of Spectinomycin Dihydrochloride Pentahydrate was not found in the search results. It is known to bind to the 30S ribosomal subunit of bacteria , which suggests that it localizes to the bacterial ribosome during its action.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de spectinomicina implica la fermentación de Streptomyces spectabilis. El antibiótico se aísla y purifica a través de una serie de reacciones químicas. El compuesto se obtiene típicamente como una sal de dihidrocloruro pentahidratada .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de spectinomicina sigue un proceso similar, comenzando con la fermentación de Streptomyces spectabilis. El caldo de fermentación se somete a procesos de extracción y purificación para aislar el antibiótico. El producto final se cristaliza para obtener el hidrocloruro de spectinomicina en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de spectinomicina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Gentamicin: Another aminoglycoside antibiotic that inhibits protein synthesis but has a broader spectrum of activity.

Streptomycin: Similar to spectinomycin, it binds to the 30S ribosomal subunit but is used to treat tuberculosis.

Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.

Uniqueness: Spectinomycin hydrochloride is unique in its specific use for treating gonorrhea, especially in patients who are allergic to penicillin. Its bacteriostatic nature and specific binding to the 30S ribosomal subunit distinguish it from other antibiotics .

Propiedades

| Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. | |

Número CAS |

22189-32-8 |

Fórmula molecular |

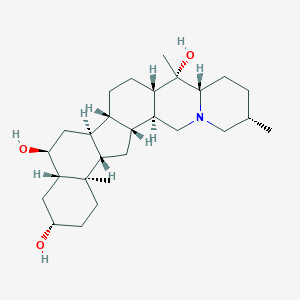

C14H27ClN2O8 |

Peso molecular |

386.82 g/mol |

Nombre IUPAC |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |

Clave InChI |

UJEMGEUVWHFXGB-XYQGXRRISA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |

SMILES isomérico |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl |

SMILES canónico |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl |

| 22189-32-8 | |

Descripción física |

Solid |

Pictogramas |

Irritant |

Números CAS relacionados |

1695-77-8 (Parent) |

Solubilidad |

Easily soluble in cold water 1.50e+02 g/L |

Sinónimos |

Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]

A: The molecular formula of Spectinomycin Dihydrochloride Pentahydrate is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]

A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with Spectinomycin Dihydrochloride Pentahydrate, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding Spectinomycin Dihydrochloride Pentahydrate to maintain vaccine efficacy. []

A: X-ray diffraction studies have revealed that Spectinomycin Dihydrochloride Pentahydrate crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []

A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of Spectinomycin Dihydrochloride Pentahydrate. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.

A: Spectinomycin Dihydrochloride Pentahydrate has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.

A: Studies have been conducted to investigate the acute and subacute toxicity of Spectinomycin Dihydrochloride Pentahydrate. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with Spectinomycin Dihydrochloride Pentahydrate use and establishing safe dosage guidelines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)

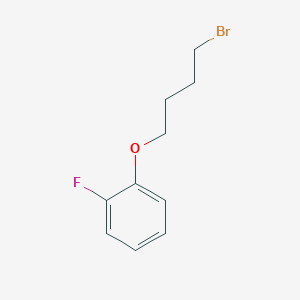

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)